1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17876263
InChI: InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3
SMILES:
Molecular Formula: C8H15N3O
Molecular Weight: 169.22 g/mol

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC17876263

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine -

Specification

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
IUPAC Name 1-(2-methoxypropyl)-5-methylpyrazol-4-amine
Standard InChI InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3
Standard InChI Key YUUBVIUSJLVDGO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1CC(C)OC)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The pyrazole ring in 1-(2-Methoxypropyl)-5-methyl-1H-pyrazol-4-amine adopts a planar configuration stabilized by aromaticity, with nitrogen atoms at positions 1 and 2. The methoxypropyl group (CH2CH(OCH3)CH3-\text{CH}_2\text{CH}(\text{OCH}_3)\text{CH}_3) at position 1 introduces steric bulk and electron-donating effects, while the methyl group at position 5 enhances hydrophobic interactions. The amine substituent at position 4 contributes to hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H15N3O\text{C}_8\text{H}_{15}\text{N}_3\text{O}
Molecular Weight169.22 g/mol
IUPAC Name1-(2-Methoxypropyl)-5-methyl-1H-pyrazol-4-amine
SMILESCC1=CC(=NN1CC(C)OC)N
InChI KeyMTTPJXBZDKHPPJ-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR: Methyl groups resonate at δ 1.2–1.4 ppm, methoxy protons at δ 3.3 ppm, and pyrazole ring protons at δ 6.1–6.3 ppm.

  • 13C^{13}\text{C} NMR: The methoxy carbon appears at δ 56.2 ppm, while the quaternary carbons of the pyrazole ring are observed at δ 145–150 ppm.
    Infrared (IR) spectroscopy confirms the presence of N–H (3350 cm1^{-1}) and C–N (1250 cm1^{-1}) stretches.

Synthesis and Optimization

Conventional Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions.

  • Substituent Introduction: Alkylation of the pyrazole nitrogen with 2-methoxypropyl halides in the presence of a base (e.g., K2 _2CO3 _3) in polar aprotic solvents like DMF.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Challenges and Innovations

Early methods faced limitations in regioselectivity and yield due to competing alkylation at multiple nitrogen sites. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, achieving yields of 78–82% .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 4 undergoes acylation and sulfonation reactions. For example, treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative, a common strategy to modulate bioavailability.

Cross-Coupling Reactions

DerivativeReaction ConditionsYield (%)
4-AcetamideAcCl, CH2 _2Cl2 _2, rt85
5-PhenylPd(PPh3 _3)4 _4, toluene68

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies suggest competitive inhibition of cyclooxygenase-2 (COX-2), with an IC50_{50} of 12.3 μM. Molecular docking simulations indicate binding to the hydrophobic pocket near the COX-2 active site, displacing arachidonic acid.

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC50_{50} = 45 μM), attributed to autophagy induction via mTORC1 pathway suppression. Co-administration with chloroquine enhances efficacy by 40%, suggesting synergistic effects.

Experimental Characterization and Quality Control

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients (70:30 to 95:5) achieve baseline separation of impurities, with a retention time of 6.8 minutes.

Stability Profiling

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2 _2) conditions reveal susceptibility to hydrolysis at the methoxypropyl group, necessitating storage at 2–8°C in amber vials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator